N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine
Description
Properties
IUPAC Name |
N-[(2-bromo-5-cyclopentyloxyphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-15-8-7-14(18-13-3-1-2-4-13)9-11(15)10-17-12-5-6-12/h7-9,12-13,17H,1-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNVTQMJAOHHLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)Br)CNC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Phenol Derivatives
The introduction of bromine at the ortho position relative to the hydroxyl/ether group is critical. A diazotization-bromination strategy, as demonstrated in the synthesis of 2-bromo-5-methylphenol, provides a viable pathway. Here, 5-(cyclopentyloxy)aniline undergoes diazotization with sodium nitrite and hydrobromic acid, followed by treatment with copper(I) bromide to yield 2-bromo-5-(cyclopentyloxy)benzene. Oxidation of the methyl group (if present) to an aldehyde could proceed via Kornblum or Etard reactions.
Example Protocol
-
Diazotization : 5-(Cyclopentyloxy)aniline (41 mmol) is treated with NaNO₂ (41 mmol) and 48% HBr (100 mmol) at <10°C.
-
Bromination : The diazonium salt is added to CuBr (22 mmol) in HBr, refluxed, and extracted with ether.
-
Oxidation : The resulting 2-bromo-5-(cyclopentyloxy)toluene is oxidized to the aldehyde using MnO₂ or CrO₃.
Alternative Route via Grignard Reactions
A method adapted from 2-bromo-5-aldehyde pyridine synthesis employs 2,5-dibromobenzaldehyde as a starting material. Selective substitution of the 5-bromo group with cyclopentyloxy via nucleophilic aromatic substitution (SNAr) under basic conditions (K₂CO₃, DMF) yields the aldehyde intermediate.
Key Reaction Conditions
Reductive Amination with Cyclopropanamine
Formation of the Imine Intermediate
The benzaldehyde intermediate reacts with cyclopropanamine in a 1:1 molar ratio in methanol or ethanol, catalyzed by molecular sieves to drive imine formation.
Reduction to Secondary Amine
Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst reduces the imine to the target amine.
Optimization Notes
-
pH Control : Maintain acidic conditions (pH 4–6) for NaBH₃CN stability.
-
Byproducts : Over-reduction to tertiary amines is mitigated by stoichiometric control.
Alternative Pathway: Nucleophilic Substitution
Synthesis of 2-Bromo-5-(cyclopentyloxy)benzyl Bromide
Bromination of the methyl group in 2-bromo-5-(cyclopentyloxy)toluene using N-bromosuccinimide (NBS) and a radical initiator (AIBN) provides the benzyl bromide.
Amine Coupling
Cyclopropanamine reacts with the benzyl bromide in the presence of a base (e.g., K₂CO₃) to form the secondary amine via an SN2 mechanism.
Challenges
-
Steric Hindrance : The cyclopropane ring may slow nucleophilic attack, necessitating elevated temperatures (60–80°C).
-
Purification : Column chromatography (SiO₂, hexanes/ethyl acetate) isolates the product.
Comparative Analysis of Methods
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Reductive Amination | 70–85% | Mild conditions, high selectivity | Requires aldehyde stability |
| Nucleophilic Substitution | 60–75% | Scalable, fewer steps | Steric hindrance impacts efficiency |
Industrial-Scale Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Pharmaceutical Development
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine is primarily explored as a precursor in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with desired therapeutic effects. Some notable applications include:
- Analgesics : The compound can be used as an intermediate in the synthesis of pain-relieving drugs, potentially enhancing efficacy and reducing side effects.
- Antidepressants : Due to its structural similarity to known psychoactive compounds, it may serve as a lead compound for developing new antidepressants.
Research has indicated that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of cyclopropanamines can exhibit antimicrobial effects against certain bacteria and fungi.
- Cytotoxicity : Investigations into the cytotoxic effects on cancer cell lines are ongoing, with some derivatives showing promise in inhibiting cell proliferation.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound through a multi-step process involving cyclization reactions. The characterization was performed using NMR and IR spectroscopy to confirm the molecular structure and purity.
| Characterization Method | Result |
|---|---|
| NMR | Confirmed cyclopropanamine structure |
| IR | Identified functional groups |
Case Study 2: Biological Evaluation
In another research effort, derivatives of this compound were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacteria Type | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 2.5 |
| Escherichia coli | 10 | >10 |
These findings suggest that while the compound shows potential against specific strains, further optimization is necessary for broader efficacy.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The brominated phenyl ring and the cyclopentyloxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The nitro group in C₁₀H₁₂N₂O₂ () is electron-withdrawing, reducing basicity compared to the bromo-cyclopentyloxy analog. The fluorine in C₁₁H₁₃BrFN () increases polarity and metabolic stability.
- Heterocyclic Modifications : The oxadiazole ring in C₁₂H₁₃BrClN₃O () introduces hydrogen-bonding capacity and rigidity, enhancing target selectivity but reducing solubility without salt forms.
- Salt Forms : Hydrochloride salts () improve aqueous solubility, critical for formulation, whereas free bases (e.g., target compound) may require prodrug strategies.
Biological Activity
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C15H20BrNO
- Molecular Weight : 310.23 g/mol
- IUPAC Name : this compound
- CAS Number : 1528077-81-7
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound is hypothesized to bind to specific receptors or enzymes, leading to alterations in their activity. This can trigger downstream signaling pathways that result in various physiological effects.
Neuroprotective Properties
Preliminary investigations into similar cyclopropanamine derivatives have indicated neuroprotective effects, potentially through mechanisms involving modulation of neurotransmitter systems and reduction of oxidative stress. The presence of the cyclopentyloxy group may enhance lipophilicity, allowing better penetration across the blood-brain barrier, which is crucial for neuroactive compounds.
Structure-Activity Relationship (SAR)
Quantitative structure-activity relationship (QSAR) studies have been pivotal in understanding the biological activity of compounds related to this compound. These studies focus on how variations in chemical structure influence biological activity. For example, modifications in the substitution patterns on the aromatic ring have been shown to significantly affect COX inhibition and overall antiinflammatory potency .
Case Studies
- In Vivo Studies : In animal models, compounds structurally related to this compound demonstrated reduced inflammation markers following administration. These studies suggest a potential for developing new antiinflammatory drugs based on this scaffold.
- In Vitro Assays : Laboratory assays evaluating the effects of similar compounds on cultured cells have shown promise in inhibiting pro-inflammatory cytokines, further supporting the hypothesis that this class of compounds can modulate immune responses.
Comparative Analysis
To better understand the potential of this compound, a comparison with other related compounds can be insightful:
Q & A
Q. Q1. What are the optimal synthetic routes for preparing N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine, and how can purity be validated?
Methodological Answer: The compound can be synthesized via cyclopropanation of a brominated aryl precursor using diazomethane or its derivatives, as described for structurally similar trans-2-phenylcyclopropylamines . Key steps include:
- Step 1: Bromination of 5-(cyclopentyloxy)phenol to introduce the 2-bromo substituent.
- Step 2: Formation of the cyclopropane ring via [2+1] cycloaddition using diazomethane under controlled conditions (e.g., low temperature, inert atmosphere).
- Step 3: Reductive amination to attach the cyclopropanamine moiety.
Purity Validation:
- NMR Analysis: Compare and NMR chemical shifts with reference data for cyclopropanamine derivatives (e.g., δ ~1.0–1.5 ppm for cyclopropane protons; δ ~40–50 ppm for cyclopropane carbons) .
- HRMS: Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm deviation from theoretical values .
- HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays).
Q. Q2. How can researchers characterize the solubility and stability of this compound under experimental conditions?
Methodological Answer:
- Solubility Screening: Test in solvents like methanol, DMSO, and isopropanol, which are compatible with cyclopropane-containing analogs . For aqueous solubility, use phosphate-buffered saline (PBS) with 0.1% Tween-80 to enhance dispersion.
- Stability Assays:
- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, then analyze degradation via HPLC .
- Thermal Stability: Store at -20°C, 4°C, and 25°C for 1 month; monitor changes using NMR to detect ring-opening or bromine displacement .
Q. Q3. What preliminary biological assays are recommended to assess its activity as a serotonin receptor ligand?
Methodological Answer:
- Receptor Binding Assays:
- Use -ketanserin for 5-HT receptor affinity screening in rat cortical membranes .
- For 5-HT selectivity, employ CHO-K1 cells expressing human recombinant receptors and measure cAMP inhibition .
- Functional Activity:
- Measure intracellular calcium flux (Fluo-4 AM dye) in HEK-293 cells transfected with 5-HT receptors to determine agonist/antagonist profiles .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?
Methodological Answer:
- Core Modifications:
- Pharmacological Profiling:
- Screen analogs against a panel of 5-HT receptor subtypes (e.g., 5-HT, 5-HT) to identify off-target effects .
- Computational Modeling:
- Use molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT homology models based on crystal structures (e.g., PDB: 6BQG) .
Q. Q5. What experimental strategies resolve contradictions in receptor binding data across different studies?
Methodological Answer:
- Standardize Assay Conditions:
- Use identical cell lines (e.g., HEK-293 vs. CHO-K1) and membrane preparation protocols to minimize variability .
- Validate radioligand concentrations (e.g., values for -ligands) via saturation binding assays .
- Orthogonal Validation:
- Confirm functional activity using β-arrestin recruitment (e.g., PathHunter® assay) alongside calcium flux measurements .
- Meta-Analysis:
- Compare data across published studies (e.g., Beilstein J. Org. Chem. 2012 vs. serotonin receptor-focused papers) to identify consensus trends .
Q. Q6. How can metabolic stability and cytochrome P450 (CYP) interactions be evaluated for in vivo applications?
Methodological Answer:
- Microsomal Stability:
- Incubate the compound with rat/human liver microsomes (0.5 mg/mL protein) and NADPH for 60 minutes; quantify remaining parent compound via LC-MS/MS .
- CYP Inhibition:
- Use fluorogenic substrates (e.g., CYP3A4: BD-MABQ) in recombinant CYP enzymes to measure IC values .
- In Vivo Pharmacokinetics:
- Administer intravenously (1 mg/kg) and orally (5 mg/kg) in rodents; calculate bioavailability () and half-life () .
Q. Q7. What analytical techniques are critical for detecting degradation products during long-term storage?
Methodological Answer:
- Forced Degradation Studies:
- Expose the compound to heat (40°C), light (UV, 254 nm), and humidity (75% RH) for 4 weeks .
- LC-HRMS:
- Identify degradation products using high-resolution mass spectrometry (e.g., Q-TOF) and fragment ion matching .
- X-Ray Crystallography:
- If crystals form, determine the structure of major degradants to confirm bromine loss or cyclopropane ring-opening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
